molecular formula C9H9N3O B8413205 2-Aminoindole-3-carboxamide

2-Aminoindole-3-carboxamide

Cat. No.: B8413205
M. Wt: 175.19 g/mol
InChI Key: XUDMTNKIWSJOON-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoindole-3-carboxamide can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. The use of catalysts, such as transition metals, and green chemistry principles, such as solvent-free reactions, are common in industrial settings to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Aminoindole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Aminoindole-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Aminoindole-3-carboxamide involves its ability to form hydrogen bonds with enzymes and proteins, thereby inhibiting their activity. The carboxamide group at the 3-position of the indole ring plays a crucial role in this interaction. The compound targets specific molecular pathways, such as those involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 1H-indole-2-carboxamide
  • 1H-indole-3-carboxamide
  • 2-amino-1H-indole-2-carboxamide

Uniqueness

2-Aminoindole-3-carboxamide is unique due to the specific positioning of the amino and carboxamide groups, which enhances its ability to interact with biological targets. This unique structure provides it with distinct biological activities and therapeutic potential compared to other indole derivatives .

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

2-amino-1H-indole-3-carboxamide

InChI

InChI=1S/C9H9N3O/c10-8-7(9(11)13)5-3-1-2-4-6(5)12-8/h1-4,12H,10H2,(H2,11,13)

InChI Key

XUDMTNKIWSJOON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)N)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium methylate methanol solution (28%, 96 g, 0.50 mol) was added to a solution of 2-(2-benzoylaminophenyl)-2-cyanoacetamide (Reference compound 17-1, 30 g, 0.11 mol) in anhydrous methanol (200 mL), and the mixture was stirred at 90° C. for 4.5 hours. The reaction mixture was concentrated by half in the volume under reduced pressure. After ice-water (500 mL) was added to the mixture, the whole was extracted with ethyl acetate (400 mL×2). The organic layer was washed with brine (300 mL), and dried over anhydrous magnesium sulfate. After the solvent was evaporated under reduced pressure, ethanol (400 mL) was added to the residue and the insoluble solid was removed by filtration. After the filtrate was concentrated under reduced pressure, chloroform (80 mL) was added to the residue and the precipitated solid was washed with diethyl ether (40 mL). The resultant solid was dried under reduced pressure to give the title reference compound (10 q) as a brown solid (yield 53%).
[Compound]
Name
Sodium methylate methanol
Quantity
96 g
Type
reactant
Reaction Step One
Name
2-(2-benzoylaminophenyl)-2-cyanoacetamide
Quantity
30 g
Type
reactant
Reaction Step One
Name
compound 17-1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Yield
53%

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